molecular formula C35H45NO8 B12637000 4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid

4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid

Cat. No.: B12637000
M. Wt: 607.7 g/mol
InChI Key: QYFJLFPMQBZNPI-XMIRPZQMSA-N
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Description

4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of 4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid involves multiple steps, each requiring specific reaction conditions and reagents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. .

Scientific Research Applications

4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialized materials and chemicals

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play crucial roles in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C35H45NO8

Molecular Weight

607.7 g/mol

IUPAC Name

4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid

InChI

InChI=1S/C35H45NO8/c1-33-15-12-25(37)19-24(33)8-9-26-27(33)13-16-34(2)28(26)14-17-35(34,43)29(38)21-44-32(42)11-10-30(39)36-20-23(18-31(40)41)22-6-4-3-5-7-22/h3-7,19,23,26-28,43H,8-18,20-21H2,1-2H3,(H,36,39)(H,40,41)/t23?,26-,27+,28+,33+,34+,35+/m1/s1

InChI Key

QYFJLFPMQBZNPI-XMIRPZQMSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCC(CC(=O)O)C5=CC=CC=C5)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCC(CC(=O)O)C5=CC=CC=C5)O)C

Origin of Product

United States

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